Kaempferide

Catalog No.
S531556
CAS No.
491-54-3
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kaempferide

CAS Number

491-54-3

Product Name

Kaempferide

IUPAC Name

3,5,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3

InChI Key

SQFSKOYWJBQGKQ-UHFFFAOYSA-N

SMILES

O=C1C(O)=C(C2=CC=C(OC)C=C2)OC3=C1C(O)=CC(O)=C3

Solubility

Soluble in DMSO

Synonyms

3 5 7-trihydroxy-4'-methoxyflavone, kaempferide

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O

Description

The exact mass of the compound Kaempferide is 300.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407294. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Kaempferols - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Kaempferide is a naturally occurring flavonoid compound found in various fruits, vegetables, and beverages like tea []. Due to its unique properties, Kaempferide has emerged as a valuable tool in several scientific research areas:

Pharmaceutical Research

Kaempferide plays a significant role in drug discovery and development []. Researchers utilize Kaempferide to identify and characterize potential drug targets. By studying how Kaempferide interacts with cells and biological processes, scientists gain insights for designing and formulating innovative therapeutic agents [].

Phytochemical Analysis

Kaempferide's distinct flavone structure makes it a crucial reference substance for identifying and quantifying its presence in plants and herbal extracts []. This allows researchers to investigate the distribution and concentration of Kaempferide within various plant sources, providing valuable information for future studies and potential applications.

Biochemical Research

The antioxidant and anti-inflammatory properties of Kaempferide are a major focus of biochemical research []. Scientists use Kaempferide to study its interactions with cellular components and signaling pathways. This helps to elucidate the underlying mechanisms by which Kaempferide might promote cellular health and potentially mitigate disease processes.

Biomedical Research

Kaempferide serves as a significant tool in biomedical research, aiding scientists in exploring its effects on various biological processes and disease models []. By investigating how Kaempferide influences these models, researchers can gain a deeper understanding of the molecular mechanisms associated with specific diseases. This knowledge can pave the way for identifying potential therapeutic interventions.

Kaempferide is an O-methylated flavonol, specifically the 4'-O-methyl derivative of kaempferol. It is a naturally occurring compound found in various plants, including Kaempferia galanga (aromatic ginger) and Chromolaena odorata (Siam weed) . The molecular formula for kaempferide is C₁₆H₁₂O₆, and it has gained attention due to its diverse biological activities and potential therapeutic applications .

Kaempferide can be synthesized through the methylation of kaempferol, facilitated by the enzyme kaempferol 4'-O-methyltransferase. This reaction utilizes S-adenosyl-L-methionine as a methyl donor, resulting in the production of S-adenosyl-L-homocysteine alongside kaempferide . Kaempferide also participates in various

Kaempferide exhibits a broad spectrum of biological activities:

  • Anticancer Properties: It has been shown to induce apoptosis in cervical cancer cells while being non-toxic to normal cells, making it a promising candidate for cancer therapy .
  • Anti-inflammatory Effects: Kaempferide has demonstrated the ability to inhibit osteoclast formation and reduce bone resorption, indicating its potential in treating inflammatory bone diseases .
  • Antioxidant Activity: The compound effectively scavenges free radicals, mitigating oxidative stress and lipid peroxidation .
  • Antihypertensive Effects: Kaempferide has been recognized for its role as an antihypertensive agent .

The synthesis of kaempferide can be achieved through several methods:

  • Natural Extraction: Isolated from plants like Kaempferia galanga and Chromolaena odorata using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis involves the methylation of kaempferol using methyl donors under specific conditions.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert precursor compounds into kaempferide.

These methods allow for both natural and synthetic production of kaempferide, catering to different research and industrial needs.

Kaempferide's applications span various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being explored as a therapeutic agent in cancer treatment and inflammatory diseases.
  • Nutraceuticals: Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at improving health and preventing chronic diseases.
  • Cosmetics: The compound's skin-protective effects are being investigated for use in cosmetic formulations.

Research indicates that kaempferide interacts with various molecular pathways:

  • It inhibits the JNK signaling pathway, which plays a vital role in osteoclast differentiation, thereby reducing osteoclast formation and bone resorption .
  • Kaempferide also enhances chemosensitivity in lung cancer cells by modulating specific protein expressions involved in drug resistance .
  • Its interaction with cellular mechanisms suggests potential synergistic effects when combined with other therapeutic agents.

Kaempferide shares structural similarities with several other flavonoids. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
KaempferolPrecursor to kaempferideMore hydroxyl groups; broader distribution in plants
DihydrokaempferideReduced double bondExhibits different biological activity profiles
Acacetin7-O-methyl derivativeKnown for anti-inflammatory properties
Isosakuranetin5-O-methyl derivativeExhibits distinct anticancer activity

Kaempferide's uniqueness lies in its specific methylation pattern, which influences its biological activity and pharmacological potential compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

300.06338810 g/mol

Monoisotopic Mass

300.06338810 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

227 - 229 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

508XL61MPD

Other CAS

491-54-3

Metabolism Metabolites

Kaempferide has known human metabolites that include Kaempferol.

Wikipedia

Kaempferide

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Nguyen VS, Shi L, Luan FQ, Wang QA. Synthesis of kaempferide Mannich base derivatives and their antiproliferative activity on three human cancer cell lines. Acta Biochim Pol. 2015;62(3):547-52. doi: 10.18388/abp.2015_992. Epub 2015 Sep 8. PubMed PMID: 26345098.
2: Eerduna G, Wei D, Yu X, Qu S, Sui D. Kaempferide-7-O-(4"-O-acetylrhamnosyl)-3-O-rutinoside reduces myocardial infarction size after coronary artery ligation in rats. Pharmazie. 2013 Jun;68(6):453-8. PubMed PMID: 23875254.
3: Song P, Yao J, Ma HP, Ge BF, Chen KM, Guo XY, Lü X. [Comparison of effects of kaempferide and anhydroicaritin on biomineralization of cultured osteoblasts]. Yao Xue Xue Bao. 2012 Jul;47(7):890-6. Chinese. PubMed PMID: 22993853.
4: Zhao XZ, Li XW, Jin YR, Yu XF, Qu SC, Sui DY. Hypolipidemic effects of kaempferide-7-O-(4''-O-acetylrhamnosyl)-3-O-rutinoside in hyperlipidemic rats induced by a high-fat diet. Mol Med Rep. 2012 Mar;5(3):837-41. doi: 10.3892/mmr.2011.714. Epub 2011 Dec 15. PubMed PMID: 22179545.
5: Martineti V, Tognarini I, Azzari C, Carbonell Sala S, Clematis F, Dolci M, Lanzotti V, Tonelli F, Brandi ML, Curir P. Inhibition of in vitro growth and arrest in the G0/G1 phase of HCT8 line human colon cancer cells by kaempferide triglycoside from Dianthus caryophyllus. Phytother Res. 2010 Sep;24(9):1302-8. doi: 10.1002/ptr.3105. PubMed PMID: 20104502.
6: Lu L, Song FR, Tsao R, Jin YR, Liu ZQ, Liu SY. Studies on the homolytic and heterolytic cleavage of kaempferol and kaempferide glycosides using electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2010 Jan;24(1):169-72. doi: 10.1002/rcm.4368. PubMed PMID: 19960496.
7: de Monbrison F, Maitrejean M, Latour C, Bugnazet F, Peyron F, Barron D, Picot S. In vitro antimalarial activity of flavonoid derivatives dehydrosilybin and 8-(1;1)-DMA-kaempferide. Acta Trop. 2006 Jan;97(1):102-7. Epub 2005 Oct 26. PubMed PMID: 16256062.
8: Otake Y, Walle T. Oxidation of the flavonoids galangin and kaempferide by human liver microsomes and CYP1A1, CYP1A2, and CYP2C9. Drug Metab Dispos. 2002 Feb;30(2):103-5. PubMed PMID: 11792676.
9: Curir P, Dolci M, Lanzotti V, Taglialatela-Scafati O. Kaempferide triglycoside: a possible factor of resistance of carnation (Dianthus caryophyllus) to Fusarium oxysporum f. sp. dianthi. Phytochemistry. 2001 Apr;56(7):717-21. PubMed PMID: 11314958.

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